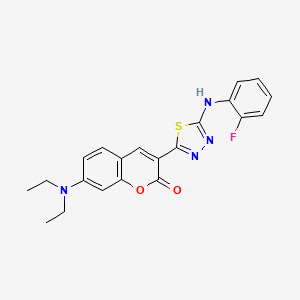
Methyl 4-aminothiane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 4-aminothiane-4-carboxylate” is a chemical compound with the CAS Number: 744176-43-0 . Its molecular weight is 175.25 and it has the IUPAC name "methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate" . The compound is typically stored at 4 degrees Celsius and is available in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 4-aminothiane-4-carboxylate” is1S/C7H13NO2S/c1-10-6(9)7(8)2-4-11-5-3-7/h2-5,8H2,1H3 . This code represents the molecular structure of the compound.
Scientific Research Applications
Catalytic Applications and Asymmetric Synthesis
Methyl 4-aminothiane-4-carboxylate derivatives have been explored for their utility in catalyzing asymmetric Michael additions and other transformations. For instance, densely substituted L-Proline esters, related structurally to Methyl 4-aminothiane-4-carboxylate, have been used as catalysts for asymmetric Michael additions of ketones to nitroalkenes. These catalysts facilitate the modulation of asymmetric chemoselective aldol and conjugate addition reactions (Ruiz-Olalla et al., 2015).
Antimicrobial and Antifilarial Agents
Thiazole and selenazole derivatives, structurally related to Methyl 4-aminothiane-4-carboxylate, have been synthesized and evaluated for their antitumor and antifilarial activities. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, for example, demonstrated significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae (Kumar et al., 1993).
Genotoxic and Carcinogenic Potential Evaluation
The genotoxic and carcinogenic potentials of thiophene derivatives, including Methyl 4-aminothiane-4-carboxylate precursors, have been assessed using in vitro and in silico methodologies. This research is crucial for understanding the safety and environmental impact of these compounds (Lepailleur et al., 2014).
Functional Material Development
Functionalization of graphene oxide with amino and thiol groups derived from compounds like 4-aminothiophenol, which share functional similarities with Methyl 4-aminothiane-4-carboxylate, has been investigated for enhancing the sorption efficiencies of dyes and heavy metals. This research indicates potential applications in environmental remediation and water purification (Chen et al., 2016).
Synthetic Methodology Development
The synthesis of Methyl 4-aminopyrrole-2-carboxylates from isoxazoles, involving steps that could be analogously applied to Methyl 4-aminothiane-4-carboxylate synthesis, highlights the compound's relevance in creating complex organic molecules. These synthetic methodologies contribute to the advancement of medicinal chemistry and drug discovery (Galenko et al., 2019).
Electronic Structure and Spectral Analysis
Investigations into the electronic structure and spectral features of thiadiazole derivatives, which are structurally related to Methyl 4-aminothiane-4-carboxylate, provide insights into the physicochemical properties of these compounds. Such studies are essential for designing materials with specific electronic or optical properties (Singh et al., 2019).
properties
IUPAC Name |
methyl 4-aminothiane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-10-6(9)7(8)2-4-11-5-3-7/h2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWFTFBRRIOPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCSCC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminothiane-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

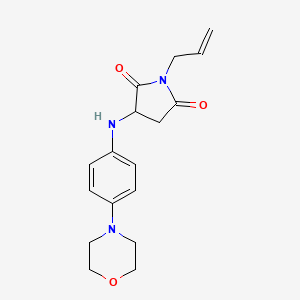
![2-Chloro-4-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2723905.png)
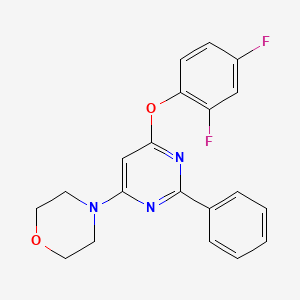
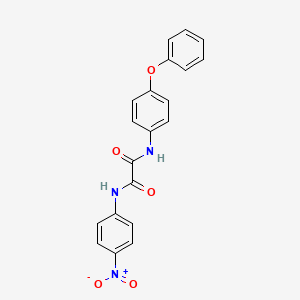
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea](/img/structure/B2723910.png)
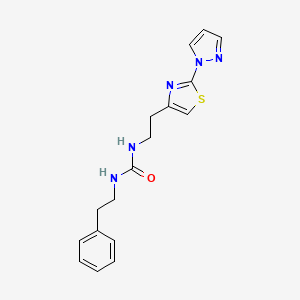

![N-[(1R,2R)-2-Hydroxycyclobutyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2723914.png)
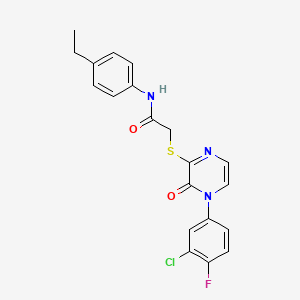
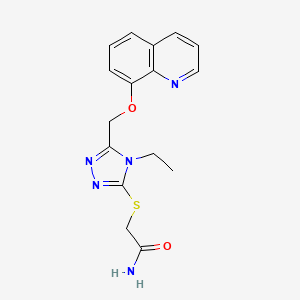
amino]thiophene-2-carboxamide](/img/structure/B2723920.png)
![ethyl 4-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]piperazine-1-carboxylate](/img/structure/B2723921.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2723923.png)
